molecular formula C16H11Cl4NO3 B2733119 2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate CAS No. 860787-60-6

2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate

Cat. No.: B2733119
CAS No.: 860787-60-6
M. Wt: 407.07
InChI Key: OUEZFPJUYNTJOW-AERZKKPOSA-N
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Description

2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate is a useful research compound. Its molecular formula is C16H11Cl4NO3 and its molecular weight is 407.07. The purity is usually 95%.
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Scientific Research Applications

Environmental Degradation Studies

Organic intermediates, including 2,4-dichlorophenol and its derivatives, are often studied in the context of environmental science, particularly focusing on their degradation pathways. For instance, research by Sun and Pignatello (1993) on the degradation of 2,4-dichlorophenoxyacetic acid using advanced oxidation processes highlights the transformation of such compounds in wastewater treatment. This study is crucial for understanding how these chemicals break down in environmental settings, potentially leading to more effective removal techniques from contaminated waters (Sun & Pignatello, 1993).

Herbicidal Activity and Plant Physiology

The physiological effects of compounds structurally related to 2,4-dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate, such as dichlofop-methyl, on various plants have been examined. Shimabukuro et al. (1978) explored its impact on oat, wild oat, and wheat, providing insights into the selective herbicidal mechanisms and its broader implications in agricultural practices. This research aids in understanding how certain chemicals affect plant growth, which is essential for developing more effective and selective agrochemicals (Shimabukuro et al., 1978).

Chemical Synthesis and Structural Analysis

In the realm of organic chemistry, the synthesis and structural characterization of compounds related to this compound are of interest. Yan Shuang-hu (2014) focused on the preparation of a derivative through condensation, chlorination, and esterification reactions, which was then analyzed using various spectroscopic methods. Such research contributes to the broader understanding of the chemical properties and potential applications of these compounds in synthesis and materials science (Yan Shuang-hu, 2014).

Advanced Oxidation Processes for Organic Pollutant Degradation

Brillas, Calpe, and Casado (2000) investigated the mineralization of 2,4-dichlorophenoxyacetic acid, a compound related to this compound, using advanced electrochemical oxidation processes. Their findings contribute to the development of more efficient methods for the removal of persistent organic pollutants from water, enhancing environmental protection efforts (Brillas, Calpe, & Casado, 2000).

Properties

IUPAC Name

(2,4-dichlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl4NO3/c17-11-2-1-10(13(19)7-11)9-23-21-6-5-16(22)24-15-4-3-12(18)8-14(15)20/h1-4,6-8H,5,9H2/b21-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEZFPJUYNTJOW-AERZKKPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC(=O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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